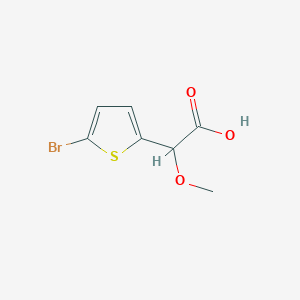
3-Ethyl-2-methoxy-4-(methylsulfonyl)benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, which are used to develop alternative approaches to synthesize derivatives of benzoic acid. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid is achieved with total yields of 17% and 37% from the respective starting materials . This suggests that the synthesis of the target compound might also involve nitro-substituted benzenesulfonic acids and nitrophenols as starting points, with potential modifications to introduce the ethyl group and the methylsulfonyl moiety.
Molecular Structure Analysis
The molecular structure of a related compound, 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate, has been determined to be monoclinic with specific cell parameters. The nonhydrogen atoms of the ethoxycarbonyl group are approximately coplanar with the benzene ring, and the sulfonic group shows disorder in orientations due to the rotation of the C—S bond . This information can be extrapolated to suggest that the target compound may also exhibit a planar arrangement of the core benzene ring with substituents, and potential disorder in the sulfonic or sulfonyl groups due to rotational freedom.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the target compound. However, the synthesis paper implies that the related compounds can undergo substitution reactions where nitro groups are replaced by other functional groups, such as methoxy or methylthio groups. This indicates that the target compound may also participate in similar substitution reactions, which could be relevant for its further functionalization or for the synthesis of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not directly reported in the provided papers. However, the crystal structure analysis of a related compound reveals that hydrogen bonding plays a significant role in the crystal packing, which could imply that the target compound may also exhibit strong intermolecular interactions due to its polar functional groups. The solubility, melting point, and other physical properties would likely be influenced by these interactions.
Relevant Case Studies
No specific case studies are mentioned in the provided papers regarding the target compound. However, the synthesis paper mentions that the related compound is an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole, indicating that the target compound could potentially be an intermediate or a related compound in pharmaceutical synthesis.
Scientific Research Applications
Sulfonic Acid Functionalized Imidazolium Salts Catalysis
Sulfonic acid functionalized imidazolium salts combined with FeCl3 have shown to be novel and highly efficient catalytic systems. These catalytic systems efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes using atmospheric air as a green oxidant in ethyl acetate at room temperature. This process affords benzimidazole derivatives in high yields and short reaction times, demonstrating the utility of these systems in organic synthesis (Khazaei et al., 2011).
Photochemically Induced Radical Alkenylation
A study detailed the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. The derived sulfonylalkenes were further converted to prenyl derivatives and pyrrole derivatives, showcasing an efficient method for extending carbon skeletons in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Sulfoxide Thermolysis in β‐Amino‐α‐sulfinyl Esters
Research on the sulfoxide thermolysis of diastereoisomeric methyl 3-sulfinyl carboxylates revealed intriguing solvent-dependent regioselectivity. This study contributes to understanding the influence of solvents on the elimination processes in organic synthesis, highlighting the complex interplay between reaction conditions and product distribution (Bänziger et al., 2002).
Photooxidative Behavior of Sulfides
The photooxidative behavior of diethyl sulfide in benzene alcohol mixtures was investigated, revealing insights into the reaction mechanisms of singlet oxygen with sulfides. This research provides valuable information on the oxidative pathways and the role of alcohols in modulating reaction rates, which is relevant for understanding the photochemical transformations of organic sulfides (Clennan & Greer, 1996).
Renewable PET Synthesis
A study on the synthesis of biobased terephthalic acid precursors from ethylene and renewable furans using Lewis acid molecular sieves provides insights into sustainable pathways for producing polyethylene terephthalate (PET). This research highlights the potential of using renewable resources in the synthesis of valuable industrial chemicals, contributing to the development of greener production methods (Pacheco et al., 2015).
properties
IUPAC Name |
3-ethyl-2-methoxy-4-methylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-7-9(17(3,14)15)6-5-8(11(12)13)10(7)16-2/h5-6H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMXCGJXYJALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)


![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2546081.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)